4-Fluoro-3-(methoxymethyl)benzoic acid

CAS No.: 1333834-34-6

Cat. No.: VC2933943

Molecular Formula: C9H9FO3

Molecular Weight: 184.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1333834-34-6 |

|---|---|

| Molecular Formula | C9H9FO3 |

| Molecular Weight | 184.16 g/mol |

| IUPAC Name | 4-fluoro-3-(methoxymethyl)benzoic acid |

| Standard InChI | InChI=1S/C9H9FO3/c1-13-5-7-4-6(9(11)12)2-3-8(7)10/h2-4H,5H2,1H3,(H,11,12) |

| Standard InChI Key | UZWWRLXMWHKQLY-UHFFFAOYSA-N |

| SMILES | COCC1=C(C=CC(=C1)C(=O)O)F |

| Canonical SMILES | COCC1=C(C=CC(=C1)C(=O)O)F |

Introduction

Identification and Physical Properties

4-Fluoro-3-(methoxymethyl)benzoic acid is identified by its specific chemical identifiers and physical properties, which are essential for its characterization and application in research settings.

Basic Identification

The compound is uniquely identified through several standard chemical identifiers as detailed in the table below:

| Property | Value |

|---|---|

| CAS Number | 1333834-34-6 |

| Molecular Formula | C₉H₉FO₃ |

| Molecular Weight | 184.16 g/mol |

| IUPAC Name | 4-Fluoro-3-(methoxymethyl)benzoic acid |

These identification parameters are crucial for researchers and chemists to ensure they are working with the correct compound in their studies and applications .

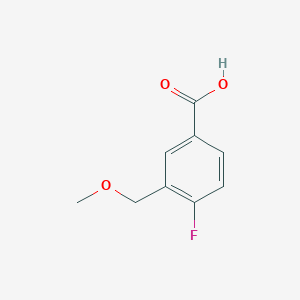

Structural Characteristics

The molecular structure of 4-Fluoro-3-(methoxymethyl)benzoic acid is characterized by a benzene ring substituted with three key functional groups:

-

A carboxylic acid group (-COOH) at position 1

-

A fluorine atom at position 4

-

A methoxymethyl group (-CH₂OCH₃) at position 3

This unique arrangement of substituents on the benzene ring contributes to the compound's distinctive chemical behavior and reactivity patterns. The fluorine atom and methoxymethyl group significantly influence the electronic distribution within the molecule, affecting its chemical properties and potential applications.

Synthesis Methods

The synthesis of 4-Fluoro-3-(methoxymethyl)benzoic acid can be achieved through several methodologies, with the Suzuki-Miyaura coupling reaction being particularly notable.

Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura coupling reaction represents a common synthetic approach for this compound. This palladium-catalyzed reaction typically involves:

-

A boronic acid derivative

-

A halogenated benzoic acid

-

Palladium catalyst

-

Base in appropriate solvent conditions

Chemical Properties and Reactivity

General Reactivity

4-Fluoro-3-(methoxymethyl)benzoic acid exhibits reactivity patterns consistent with its functional groups. The compound can undergo a variety of chemical transformations, particularly involving:

-

Carboxylic acid group reactions (esterification, amidation, reduction)

-

Functional group transformations involving the methoxymethyl substituent

-

Potential halogen exchange reactions involving the fluorine atom

-

Coupling reactions leveraging the activated benzoic acid structure

These reactions typically require polar solvents and elevated temperatures for optimal conversion rates and yields.

Reaction Conditions

The reactions of 4-Fluoro-3-(methoxymethyl)benzoic acid generally proceed under the following conditions:

-

Moderate to elevated temperatures (50-150°C)

-

Polar solvents (DMF, DMSO, alcohols)

-

Appropriate catalysts depending on the specific transformation

-

Controlled pH environments for specific functional group manipulations

These reaction conditions must be carefully controlled to achieve the desired transformations while minimizing side reactions or decomposition pathways.

Applications in Chemical Research

Pharmaceutical Applications

The primary significance of 4-Fluoro-3-(methoxymethyl)benzoic acid lies in its potential applications in pharmaceutical research and development. Its unique structure allows it to:

-

Serve as a building block for more complex pharmaceutical intermediates

-

Participate in structure-activity relationship studies

-

Function as a scaffold for medicinal chemistry investigations

-

Contribute to the development of biologically active compounds

The compound's fluorine atom is particularly valuable in pharmaceutical contexts, as fluorinated compounds often exhibit enhanced metabolic stability and bioavailability compared to their non-fluorinated analogs.

Role as a Chemical Intermediate

As a versatile chemical intermediate, 4-Fluoro-3-(methoxymethyl)benzoic acid is valuable in:

-

Organic synthesis pathways requiring functionalized benzoic acids

-

Development of specialty chemicals with specific physical properties

-

Creation of materials with specialized electronic or structural characteristics

-

Research applications requiring selectively functionalized aromatic compounds

Biological Activity and Research Findings

Interactions with Biological Targets

Research indicates that 4-Fluoro-3-(methoxymethyl)benzoic acid may interact with biological targets in ways that influence enzyme activity and protein-ligand interactions. These interactions are primarily attributed to:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume